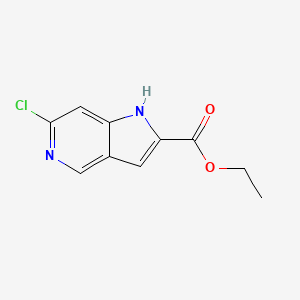

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKJGVITUPPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CN=C(C=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

N-oxidation of 7-azaindole :

The process begins with reacting 7-azaindole with hydrogen peroxide in an organic solvent such as tetrahydrofuran (THF), ethylene glycol methyl ether (EGME), or propylene glycol monomethyl ether at low temperatures (5–15°C). This step yields N-oxidized 7-azaindole, which is crucial for subsequent halogenation or substitution reactions.Halogenation at the 4-position :

The N-oxidized azaindole is then subjected to halogenation, typically using reagents like POCl₃ (phosphoryl chloride) or NBS (N-bromosuccinimide), to introduce a halogen at the 4-position. This process generally occurs under controlled conditions (80–100°C) and involves the formation of 4-halogenated azaindoles.

Preparation of 6-Chloro-7-Azaindole

The synthesis of 6-chloro derivatives often employs chlorination of the azaindole core, following halogenation of the appropriate precursor.

Procedure:

Chlorination Using POCl₃ :

As detailed in patent literature, 7-azaindole is reacted with POCl₃ in acetonitrile at 80–100°C, with the addition of a base like diisopropyl ethylamine to facilitate substitution. The reaction proceeds for approximately 5 hours, producing 4-chloro-7-azaindole with a yield around 85.6%.Isolation :

The reaction mixture is cooled, neutralized with NaOH, and the product is extracted and purified via filtration and washing, resulting in high-purity 4-chloro-7-azaindole.

Conversion to Carboxylic Acid Derivative

The next step involves transforming the chlorinated azaindole into the corresponding carboxylic acid ester.

Esterification:

Ester Formation via Acidic Conditions :

The carboxylic acid ester is synthesized by esterifying the carboxylic acid intermediate with ethanol in the presence of acid catalysts such as hydrogen chloride gas or sulfuric acid. This process involves refluxing in ethanol, followed by purification through silica gel chromatography.Hydrolysis and Functionalization :

Alternatively, the ester can be formed from the acid via Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions, with removal of water to drive the reaction to completion.

Alternative Synthetic Routes

Recent advances include Suzuki coupling reactions to introduce various aryl or heteroaryl groups at the 5-position, which can be adapted to incorporate the ethyl ester functionality through subsequent esterification steps.

Example:

- Bromination of the azaindole at the 3-position, followed by palladium-catalyzed Suzuki coupling with phenylboronic acid, introduces aromatic groups that can be further modified to include ester functionalities.

Summary of Preparation Methods

| Step | Methodology | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| N-oxidation | Hydrogen peroxide in THF | H₂O₂, THF | 2–5 hours at 5–15°C | Produces N-oxidized azaindole |

| Halogenation | POCl₃ or NBS | POCl₃ or NBS | 80–100°C | Yields 4-halogenated azaindole |

| Chlorination | POCl₃ in acetonitrile | POCl₃ | 80–100°C | Yields 85.6% of 4-chloro derivative |

| Esterification | Ethanol with acid catalyst | HCl or sulfuric acid | Reflux | Forms ethyl ester |

| Coupling (Optional) | Suzuki coupling | Phenylboronic acid, Pd catalyst | 80°C, reflux | For aromatic substitution |

Data Table 1: Summary of Key Preparation Parameters

- The use of POCl₃ for chlorination is efficient, providing high yields of chlorinated azaindoles.

- N-oxidation with hydrogen peroxide is a mild and selective method for activating the heterocycle.

- Esterification conditions are standard Fischer protocols, with high purity achievable through chromatography.

Notes and Considerations

- The choice of solvents and reaction conditions critically impacts yield and purity.

- Handling of reagents like POCl₃ and NBS requires appropriate safety precautions due to their corrosive nature.

- Purification steps such as filtration, washing, and chromatography are essential for obtaining analytically pure compounds.

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester (CAS Number: 1594694-75-3) features a unique azaindole framework, which is known for its diverse biological activities. The compound's structure includes a chloro substituent that enhances its reactivity and potential biological activity.

Kinase Inhibition

The azaindole derivatives, including this compound, have been extensively studied as kinase inhibitors. Kinases are critical in various signaling pathways and are often implicated in cancer and other diseases. The compound has shown promising results in inhibiting several kinases:

- VEGFR (Vascular Endothelial Growth Factor Receptor) : Azaindole derivatives have demonstrated significant inhibition of VEGFR2 with IC50 values as low as 48 nM, indicating potent anti-cancer activity .

- GSK-3β (Glycogen Synthase Kinase 3 beta) : Inhibition of GSK-3β is crucial for the development of therapies against various cancers and neurodegenerative diseases. The compound has been reported to exhibit selective inhibition against GSK-3β with IC50 values around 9 nM .

Antiviral Activity

Several azaindole derivatives have shown antiviral properties. For instance, compounds derived from the azaindole framework have been evaluated for their efficacy against influenza viruses, showcasing their potential as antiviral agents .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Recent studies have focused on developing efficient synthetic routes that enhance the accessibility of this compound for further research and application.

Synthetic Approaches

Various synthetic methodologies have been employed to create derivatives of this compound, including:

- Refluxing with diethylene glycol : This method has been used to convert specific precursors into the desired azaindole framework .

- Condensation reactions : These reactions involve the use of different aldehydes and amines to yield substituted azaindoles with enhanced biological activity .

In Vivo Studies

Research has indicated that certain derivatives of this compound exhibit significant anti-proliferative effects in vivo. For example, studies involving animal models have shown that these compounds can effectively reduce tumor growth by targeting specific kinases involved in cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-chloro-5-azaindole derivatives is crucial for optimizing their pharmacological profiles. Modifications to the azaindole ring or substituents can significantly affect their potency and selectivity towards specific kinases, providing insights into designing more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Chloro-5-azaindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The chloro-methylindole derivative (LogP 3.31) exhibits higher lipophilicity than the formylamino-methoxy analog (LogP 1.8), highlighting how polar groups like formylamino reduce membrane permeability . Chlorine substituents generally increase LogP, enhancing bioavailability in hydrophobic environments.

Steric and Electronic Influences :

- The phenyl group in ethyl 5-phenylindole-2-carboxylate introduces steric bulk, which may hinder rotational freedom but promote interactions with aromatic binding pockets .

- The thiophene-pyridine hybrid in introduces sulfur and nitrogen atoms, altering electron distribution and reactivity compared to indole-based systems .

Hydrogen-Bonding Capacity: Ethyl 6-formylamino-5-methoxyindole-2-carboxylate has a high polar surface area (PSA 80.4 Ų), making it suitable for targeting polar biological interfaces .

Biological Activity

6-Chloro-5-azaindole-2-carboxylic acid ethyl ester is a compound within the indole family, recognized for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and viral infections. Its structure includes a chloro group and an azaindole moiety, which contribute to its unique chemical properties and biological effects.

This compound interacts with various enzymes and proteins, primarily through hydrogen bonding. This interaction can modulate enzyme activity, particularly kinases involved in phosphorylation processes. As a result, it influences several signaling pathways that are critical for cellular functions such as proliferation, differentiation, and apoptosis .

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Gene Expression Modulation : It can influence transcription factors, altering gene expression profiles that impact cell growth and survival.

- Metabolic Pathway Interaction : By interacting with enzymes involved in cellular respiration, it affects energy production and metabolic homeostasis .

Subcellular Localization

The localization of this compound within cells plays a crucial role in its biological activity. It can target specific organelles like the nucleus or mitochondria, enhancing its ability to modulate gene expression or affect energy production processes.

Comparative Analysis of Related Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Key Biological Activity | Unique Features |

|---|---|---|

| 6-Chloroindole-2-carboxylic acid ethyl ester | Anticancer properties | Lacks the azaindole moiety |

| 5-Azaindole-2-carboxylic acid ethyl ester | Potential antiviral activity | Less potent than 6-chloro derivative |

| 6-Chloro-5-azaindole | Inhibits various kinases; anti-proliferative | Similar structure but without carboxylic acid |

Anticancer Activity

Research has demonstrated that 6-Chloro-5-azaindole derivatives exhibit promising anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific kinases associated with tumor growth .

In one study, derivatives similar to 6-Chloro-5-azaindole were found to significantly reduce tumor growth in mouse xenograft models, indicating their potential as therapeutic agents in oncology .

Antiviral Properties

Another area of interest is the antiviral activity of 6-Chloro-5-azaindole derivatives. These compounds have been shown to inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as influenza .

Antimicrobial Effects

The compound also exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt microbial cell membranes enhances its effectiveness against various pathogens .

Q & A

Q. What are the established synthetic routes for 6-chloro-5-azaindole-2-carboxylic acid ethyl ester, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the azaindole core. Key steps include:

- Chlorination : Introducing chlorine at the 6-position using POCl₃ or PCl₅ under reflux conditions.

- Esterification : Coupling carboxylic acid intermediates with ethanol via acid-catalyzed Fischer esterification or using coupling agents like DCC/DMAP .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%, C18 column, acetonitrile/water mobile phase) .

Q. Optimization Strategies :

| Variable | Impact | Optimization Approach |

|---|---|---|

| Solvent polarity | Affects reaction kinetics | Test DMF vs. THF for intermediate stability |

| Temperature | Controls side reactions | Monitor via DSC/TGA for exothermic peaks |

| Catalyst loading | Influences esterification efficiency | Titrate coupling agents (e.g., 0.5–2.0 eq.) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use H and C NMR in DMSO-d₆ to confirm regiochemistry (e.g., chloro substituent at C6 vs. C7) and esterification success (δ ~4.2 ppm for ethyl CH₂).

- HRMS : Validate molecular weight (C₁₀H₉ClN₂O₂: calc. 224.0352) with ESI+ or MALDI-TOF .

- HPLC-PDA : Detect impurities (<2%) using a reverse-phase C18 column (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at C5 vs. C6. Compare activation energies for chlorination pathways .

- Docking Studies : Screen derivatives for kinase inhibition (e.g., JAK2) using AutoDock Vina. Focus on hydrogen bonding between the ester carbonyl and ATP-binding pockets .

Q. Key Parameters :

- Basis set: B3LYP/6-31G(d) for geometry optimization.

- Solvent effects: Include PCM (Polarizable Continuum Model) for aqueous/organic environments.

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

Methodological Answer:

- Experimental Design : Standardize assay conditions (e.g., cell line, ATP concentration in kinase assays).

- Statistical Analysis : Apply ANOVA to compare datasets; use Cohen’s d to quantify effect size differences .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259391) and ChEMBL, adjusting for batch effects .

Q. Common Pitfalls :

- Variability in DMSO solubility (≤0.1% v/v required).

- Off-target effects due to ester hydrolysis in cell media.

Q. What strategies enable efficient scale-up from milligram to gram-scale synthesis without compromising purity?

Methodological Answer:

- Process Chemistry : Transition from batch to flow chemistry for chlorination steps (residence time: 30–60 sec, T = 80°C) .

- Crystallization : Optimize solvent (EtOH/H₂O) for polymorph control. Monitor via PXRD to avoid amorphous forms.

- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to track esterification completion .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.

- Analytical Monitoring : Use UPLC-MS to detect hydrolysis (carboxylic acid formation, m/z 196.02) or photodegradants .

- Recommendations : Store at –20°C in amber vials with desiccant; avoid aqueous buffers (pH >7) .

Q. What methodologies are recommended for studying the compound’s metabolic fate in vitro?

Methodological Answer:

- Liver Microsome Assays : Incubate with human hepatocytes (1 mg/mL protein, NADPH-regenerating system).

- LC-MS/MS Analysis : Quantify metabolites (e.g., hydrolyzed carboxylic acid) using MRM transitions .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across solvents?

Methodological Answer:

- Standardized Protocols : Follow OECD 105 guidelines (shake-flask method, 24 hr equilibration).

- Solvent Selection : Test DMSO (primary stock), PEG-400 (for in vivo studies), and aqueous buffers (PBS at pH 7.4) .

- QC Metrics : Report nephelometric turbidity units (NTU) to quantify precipitation thresholds .

Theoretical and Mechanistic Inquiry

Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition assays?

Methodological Answer:

- Structural Analysis : Compare X-ray co-crystals (PDB 6SJU) to identify key binding motifs (e.g., hinge region interactions).

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., gatekeeper residue T315I) to predict resistance .

Q. How can AI/ML models accelerate derivative library design for improved pharmacokinetics?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.